Product packaging for Hydroxybenzamidine(Cat. No.:CAS No. 45744-18-1)

Hydroxybenzamidine

カタログ番号: B1305233
CAS番号: 45744-18-1
分子量: 136.15 g/mol
InChIキー: IYELGEUXPAPULN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-Hydroxybenzamidine hydrochloride (CAS: 38148-63-9) is a high-purity biochemical reagent extensively used as a critical intermediate in organic and pharmaceutical chemical synthesis . With a molecular formula of C 7 H 9 ClN 2 O and a molecular weight of 172.61 g/mol, this compound serves as a valuable building block in medicinal chemistry research . Researchers utilize this benzamidine derivative in the development of novel therapeutic compounds and biochemical probes. The product is characterized by a melting point of 221°C to 224°C and is readily soluble in water, facilitating its use in various aqueous reaction conditions . This hygroscopic solid requires careful handling and storage under inert conditions, away from moisture and oxidizing agents, to ensure long-term stability . 4-Hydroxybenzamidine hydrochloride is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O B1305233 Hydroxybenzamidine CAS No. 45744-18-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYELGEUXPAPULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420897
Record name 2-Hydroxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45744-18-1
Record name 2-Hydroxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Hydroxybenzamidine and Its Analogues

Direct Synthesis Approaches to Hydroxybenzamidine Core Structures

Direct synthesis methods provide a straightforward route to the this compound core. These approaches typically involve the construction of the amidoxime (B1450833) group (C(=NOH)NH2) on a pre-existing benzene (B151609) ring.

Reaction of Aryl Nitriles with Hydroxylamine (B1172632) Derivatives

A primary and widely utilized method for synthesizing N'-hydroxybenzamidine and its analogues is the reaction of the corresponding aryl nitrile with a hydroxylamine derivative, such as hydroxylamine hydrochloride. nih.govnih.gov This nucleophilic addition reaction is typically conducted in an alcohol/water solvent system under reflux conditions, often with a base like sodium carbonate to neutralize the hydrochloride salt. nih.gov The reaction converts the nitrile group into the desired N'-hydroxyamidine (amidoxime) functionality. nih.govnih.gov This approach is versatile, allowing for the synthesis of various substituted hydroxybenzamidines by starting with appropriately functionalized aryl nitriles. nih.govturkjps.org

A general procedure involves refluxing the aryl nitrile with hydroxylamine hydrochloride and sodium carbonate in an ethanol/water mixture for approximately 24 hours. nih.gov The resulting N'-hydroxybenzamidine derivatives can often be isolated as powders after extraction and concentration. nih.gov

Table 1: Synthesis of N'-Hydroxybenzamidine Derivatives from Aryl Nitriles nih.gov

Starting Aryl Nitrile Product Yield (%) Melting Point (°C)
Benzonitrile N'-hydroxybenzamidine 96.5 68-70
4-Methylbenzonitrile N'-hydroxy-4-methylbenzamidine 81.9 145.8-148
4-Chlorobenzonitrile 4-chloro-N′-hydroxybenzamidine 87.5 125.8-128
4-Fluorobenzonitrile 4-fluoro-N′-hydroxybenzamidine Not specified Not specified

Reductive Ring-Opening of Heterocyclic Precursors (e.g., 3-Aminobenzisoxazoles)

An alternative and effective strategy for preparing 2-hydroxybenzamidines involves the reductive ring-opening of 3-aminobenzisoxazole precursors. fau.eduresearchgate.net This method circumvents some challenges associated with other routes, such as the low yields obtained from the Pinner reaction of 2-hydroxybenzonitriles when the phenolic hydroxyl group is unprotected. fau.edu The reductive cleavage of the nitrogen-oxygen bond in the isoxazole (B147169) ring directly yields the 2-hydroxybenzamidine structure. fau.edunih.gov This transformation proceeds through an o-hydroxyphenyl imine intermediate. nih.gov

Catalytic Hydrogenation Protocols (e.g., Pd/C)

Catalytic hydrogenation is a highly efficient method for the reductive ring-opening of 3-aminobenzisoxazoles. fau.eduresearchgate.net The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a solvent like methanol (B129727). fau.eduresearchgate.net This protocol has been shown to provide high yields for the conversion of various 3-aminobenzisoxazoles to their corresponding 2-hydroxybenzamidines. fau.edu For instance, treating 3-aminobenzisoxazole with 5% Pd/C in methanol for 12 hours results in a 92% isolated yield of 2-hydroxybenzamidine. fau.edu This method is also effective for precursors with electron-donating or electron-withdrawing groups on the aryl ring, such as 6-methoxy and 6-methoxycarbonyl substituents, which afford the desired products in 93% and 90% yields, respectively. fau.edu

Alternative Reductive Systems (e.g., Zn/AcOH, NiCl₂/NaBH₄)

While catalytic hydrogenation with Pd/C is effective, it is not compatible with certain functional groups that are sensitive to hydrogenation, such as aryl bromides, benzyl (B1604629) carbamates, and olefins. fau.eduresearchgate.net In such cases, alternative reductive systems provide crucial chemoselectivity. fau.eduresearchgate.net Reagents like zinc in acetic acid (Zn/AcOH) and nickel(II) chloride with sodium borohydride (B1222165) (NiCl₂/NaBH₄) have been successfully employed to cleave the N-O bond without affecting these sensitive groups. fau.eduresearchgate.netlookchem.com

For example, the reduction of 6-bromo-3-aminobenzisoxazole using H₂/Pd/C leads to undesired reductive debromination. fau.edu In contrast, using Zn/AcOH or NiCl₂/NaBH₄ successfully produces the desired 4-bromo-2-hydroxybenzamidine in high yields. fau.edu The NiCl₂/NaBH₄ system is particularly rapid, with reactions often completing in as little as 15 minutes at 0°C. fau.edu

Table 2: Comparison of Reductive Systems for Ring-Opening of Functionalized 3-Aminobenzisoxazoles fau.edu

Precursor (Substituent) Reductive System Product Yield (%) Comments
3-Aminobenzisoxazole H₂/Pd/C 2-Hydroxybenzamidine 92 High yield and purity.
3-Aminobenzisoxazole NiCl₂/NaBH₄ 2-Hydroxybenzamidine 78 Fast reaction time (15 min).
6-Bromo-3-aminobenzisoxazole H₂/Pd/C 2-Hydroxybenzamidine - Undesired debromination occurs.
6-Bromo-3-aminobenzisoxazole Zn/AcOH 4-Bromo-2-hydroxybenzamidine 78 Chemoselective reduction.
6-Bromo-3-aminobenzisoxazole NiCl₂/NaBH₄ 4-Bromo-2-hydroxybenzamidine 99 Excellent yield and selectivity.
Benzyl carbamate-containing substrate (9) H₂/Pd/C - - Leads to Cbz-removal.
Benzyl carbamate-containing substrate (9) Zn/AcOH Product (10) 99 Excellent yield and selectivity.
Benzyl carbamate-containing substrate (9) NiCl₂/NaBH₄ Product (10) 99 Excellent yield and selectivity.
Olefin-containing substrate (11) H₂/Pd/C - - Leads to over-reduction.
Olefin-containing substrate (11) Zn/AcOH Product (12) 85 Good yield of desired product.
Olefin-containing substrate (11) NiCl₂/NaBH₄ Product (12) 30 Forms significant over-reduction byproduct (41%).

Strategic Synthesis of this compound Derivatives

The synthesis of diverse analogues of this compound is crucial for exploring their chemical and biological properties. This is typically achieved by introducing functional groups onto the aromatic ring.

Functionalization of the Aryl Ring

A key strategy for producing this compound derivatives involves the functionalization of the aryl ring at an early stage of the synthesis. fau.edu When using the reductive ring-opening methodology, this is accomplished by preparing a variety of substituted 3-aminobenzisoxazoles. fau.eduresearchgate.net These heterocyclic precursors can be readily synthesized from substituted 2-fluorobenzonitriles. fau.edu By starting with benzonitriles that already bear the desired substituents (e.g., methoxy (B1213986), bromo, methoxycarbonyl), the corresponding functionalized 2-hydroxybenzamidines can be efficiently produced. fau.edu This approach allows for the systematic modification of the electronic and steric properties of the final compound by incorporating different groups onto the aromatic core. fau.edunih.govnih.gov

Modifications at the Hydroxylamine Moiety

The hydroxylamine group (NH-OH) in hydroxybenzamidines is a key site for chemical modification, allowing for the synthesis of N,N,O-trisubstituted hydroxylamine derivatives. nih.gov These modifications can influence the compound's physicochemical properties, such as lipophilicity and basicity. nih.gov

Common synthetic strategies involve the reaction of a hydroxylamine with an alkylating agent. The nitrogen atom of the hydroxylamine typically acts as the nucleophile, displacing a leaving group on the alkylating agent. wikipedia.org This approach can be used to introduce a variety of substituents (alkyl, aryl, etc.) onto the nitrogen atom. wikipedia.orgrsc.org Another method involves the oxidation of a secondary amine using an oxidizing agent like benzoyl peroxide to form the corresponding hydroxylamine, though care must be taken to avoid over-oxidation to a nitrone. wikipedia.org

The synthesis of N-substituted amidoximes can also be achieved through a one-pot dehydrative condensation mediated by triphenylphosphine (B44618) (Ph3P) and iodine (I2). rsc.org This method allows for the formation of N-aryl and N-alkyl amidoximes from secondary amides under mild conditions. rsc.org The resulting N,N,O-trisubstituted hydroxylamines are often weakly basic, which can be an advantageous feature in medicinal chemistry. nih.gov

Preparation of N-Hydroxybenzamidine Prodrugs (e.g., Amidoximes)

Amidoximes, which are N-hydroxyamidine derivatives, are frequently synthesized as prodrugs of the corresponding amidines. turkjps.orgnih.govnih.gov The rationale behind this strategy is that the amidoxime group can enhance properties like oral bioavailability, which can be limited for the more basic and permanently charged amidine derivatives. turkjps.orgnih.govnih.gov Once administered, the amidoxime is metabolically converted in vivo to the active amidine.

The most prevalent method for preparing amidoximes is the addition of hydroxylamine or its substituted derivatives to nitrile precursors. google.comresearchgate.net This reaction is versatile and applicable to a wide range of nitrile-containing molecules, including those with multiple nitrile groups, allowing for the synthesis of compounds bearing several amidoxime functionalities. google.comgoogle.com

Conversion of Nitrile Precursors

The conversion of a nitrile (-C≡N) group into an amidoxime (or N-hydroxyamidine) is a fundamental transformation in the synthesis of these prodrugs. researchgate.netrsc.org The reaction typically involves treating the nitrile precursor with hydroxylamine (NH₂OH), often supplied as a salt like hydroxylamine hydrochloride (NH₂OH·HCl). turkjps.orgnih.govnih.gov

A common procedure involves stirring the nitrile with hydroxylamine hydrochloride in the presence of a base. turkjps.orgnih.govnih.gov The base, such as potassium tert-butoxide (KOtBu) or potassium carbonate, is necessary to neutralize the hydrochloride salt and generate free hydroxylamine, which then acts as the nucleophile. turkjps.org The reaction is often carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at room temperature. turkjps.orgnih.govnih.gov The reaction progress can be monitored, and upon completion, the product is typically isolated by pouring the reaction mixture into water, which precipitates the amidoxime derivative. turkjps.org

It has been noted that for certain aromatic nitriles, particularly those with electron-withdrawing substituents, the reaction with hydroxylamine can sometimes yield amides as byproducts alongside the desired amidoxime. rsc.org In such cases, an alternative two-step route may be employed, where the nitrile is first converted to a thioamide, which is then treated with hydroxylamine to give the pure amidoxime in high yield. rsc.org

Table 1: Synthesis of Benzimidazole (B57391) Amidoximes from Nitrile Precursors turkjps.org
Starting NitrileProduct AmidoximeReagents and ConditionsYield (%)
2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carbonitrile2-(4-Methoxyphenyl)-N-hydroxy-1H-benzo[d]imidazole-5-carboximidamideNH₂OH·HCl, KOtBu, DMSO, Room Temp, 24h82
2-(3,4-Dimethoxyphenyl)-1H-benzo[d]imidazole-5-carbonitrile2-(3,4-Dimethoxyphenyl)-N-hydroxy-1H-benzo[d]imidazole-5-carboximidamide76

Synthesis of Fused Heterocyclic this compound Systems (e.g., Quinoxalinone derivatives)

This compound moieties can be incorporated into larger, fused heterocyclic systems, such as quinoxalinones. These complex structures are of interest in various research areas. For instance, compounds like 3-{4-[5-(2,6-dimethyl-piperidin-1-yl)-pentyl]-3-oxo-3,4-dihydro-quinoxalin-2-yl}-4-hydroxy-benzamidine have been synthesized. researchgate.net

The synthesis of quinoxaline (B1680401) derivatives generally involves the condensation of an o-arenediamine (such as o-phenylenediamine) with a 1,2-dicarbonyl compound. To create a quinoxalinone derivative bearing a this compound group, a multi-step synthetic sequence is typically required. This might involve preparing a quinoxalinone core that has a suitable functional group (e.g., a halide or a protected nitrile) at the desired position. This functional group can then be elaborated into the this compound moiety in later steps.

For example, a quinoxalinone ester derivative can be subjected to hydrazinolysis with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. mdpi.com This hydrazide can then be condensed with aldehydes to produce hydrazone derivatives. mdpi.com While this specific example does not directly yield a this compound, it illustrates the types of functional group transformations used to build complex substituents onto the quinoxalinone ring. The synthesis of a this compound-substituted quinoxalinone would likely involve a strategy where a cyano-substituted quinoxalinone is prepared first, followed by the conversion of the cyano group to the N-hydroxyamidine as described in section 2.2.3.1.

Analytical Techniques for Synthetic Characterization

A comprehensive suite of analytical methods is employed to confirm the structure and purity of synthesized this compound derivatives. researchgate.netrsc.org These techniques provide detailed information about the molecular framework, functional groups, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation. turkjps.orgmdpi.com

¹H NMR provides information on the number and chemical environment of protons. For example, in a substituted N-hydroxy-1H-benzo[d]imidazole-5-carboximidamide, characteristic signals for the amidoxime NH₂ protons appear around δ 5.76 ppm, while the OH proton signal can be found further downfield at δ 9.49 ppm. turkjps.org

¹³C NMR is used to identify all unique carbon atoms in the molecule, confirming the carbon skeleton. turkjps.orgmdpi.com

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity within the molecule. turkjps.orgnih.govnih.gov COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with directly attached carbons and carbons that are two or three bonds away, respectively. turkjps.orgmdpi.com This allows for unambiguous assignment of all signals and confirmation of the final structure. turkjps.orgnih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. turkjps.orgresearchgate.net High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the synthesized molecule. Electrospray ionization (ESI+) is a common technique used to generate the protonated molecular ion [M+H]⁺. turkjps.org

Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify the presence of specific functional groups. researchgate.net For instance, the N-O stretch of a hydroxamate or amidoxime typically appears around 930 cm⁻¹. Other characteristic bands, such as those for C=O, NH, and OH groups, can also be identified. mdpi.com

Elemental Analysis provides the percentage composition of elements (C, H, N, etc.) in the compound. researchgate.netresearchgate.net The experimental values are compared with the calculated theoretical values for the proposed structure to verify its elemental formula. researchgate.net

Table 2: Key Analytical Data for 2-(4-Methoxyphenyl)-N-hydroxy-1H-benzo[d]imidazole-5-carboximidamide turkjps.org
TechniqueObserved Data
¹H NMR (DMSO-d₆)δ 3.82 (s, 3H, OCH₃), 5.76 (s, 2H, amidoxime NH₂), 7.09 (d, 2H, J=8.4 Hz), 7.46-7.92 (m, 3H), 8.10 (d, 2H, J=8.8 Hz), 9.49 (s, 1H, amidoxime OH), 12.75 (s, 1H, imidazole (B134444) NH)
¹³C NMR (DMSO-d₆)δ 55.3, 71.3, 108.2, 114.3, 117.7, 119.7, 120.0, 122.5, 127.5, 128.0, 151.6, 152.1, 160.7
MS (ESI+)m/z: 283.6 [M+H]⁺
Melting Point268-272 °C

Molecular Interactions and Ligand Target Binding Studies

Crystallographic Analysis of Hydroxybenzamidine Complexes

Crystallographic studies are essential for understanding the three-dimensional arrangement of molecules in a solid state. These analyses reveal the intricate network of non-covalent interactions that dictate the crystal packing, such as hydrogen bonds and π-stacking. While direct crystallographic data for this compound is not extensively detailed in the provided search results, analysis of closely related N'-hydroxyamidine structures, such as N′-hydroxypyrimidine-2-carboximidamide, offers valuable insights into the expected interactions. iucr.org

Table 1: Types of Hydrogen Bonds in N'-hydroxyamidine-related Crystal Structures

Hydrogen Bond Type Description Role in Crystal Structure
N—H···O Interaction between an amide hydrogen and an oxygen atom. Forms inversion dimers, a common structural motif. iucr.org
O—H···N Interaction between the hydroxyl group hydrogen and a nitrogen atom. Links dimers together, extending the supramolecular assembly. iucr.org
N—H···N Interaction between an amide hydrogen and a nitrogen atom. Contributes to the formation of a sheet-like structure. iucr.org

| C—H···π | An interaction between a carbon-hydrogen bond and a π-system. | Plays a significant role in crystal packing and drug design. mdpi.comresearchgate.net |

This data is based on the analysis of N′-hydroxypyrimidine-2-carboximidamide, a structural analogue of this compound. iucr.org

In addition to hydrogen bonding, π-stacking interactions between aromatic rings are fundamental to the organization of molecules in the crystal lattice. rsc.org These interactions involve the overlapping of π-orbitals of adjacent aromatic systems. In the crystal structure of N′-hydroxypyrimidine-2-carboximidamide, offset π–π stacking interactions are observed between adjacent pyrimidine (B1678525) rings, with a measured centroid–centroid distance of 3.622 Å. iucr.org Such interactions are crucial for creating stable, infinite chain-like arrangements within the crystal. rsc.org The interplay between hydrogen bonds and π-stacking dictates the final molecular conformation and packing in the solid state. rsc.org

Hydrogen Bonding Networks within this compound Structures (e.g., N-H···N, O-H···N, C-H···π)

Radioligand Binding Assays for Target Affinity Determination

Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand and its receptor. giffordbioscience.com These assays use a radioactively labeled compound (radioligand) to measure its binding to a specific target, providing data on affinity (Kd), receptor density (Bmax), and binding kinetics. giffordbioscience.com

A radioiodinated p-hydroxybenzamidine analogue of lisinopril, known as ¹²⁵I-351A, has been instrumental as a radioligand in studies of Angiotensin-Converting Enzyme (ACE). nih.govnih.gov ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. nih.gov Using ¹²⁵I-351A, researchers have characterized ACE in various tissues, including purified enzyme from rat lung and testis, as well as membrane preparations from lung and kidney. nih.gov These studies confirmed that ¹²⁵I-351A binds specifically to the ACE protein. nih.gov

Radioligand binding studies have been pivotal in revealing the existence of two distinct binding sites on somatic ACE, as opposed to the single binding site on testicular ACE. nih.gov The nature of these sites can be investigated by analyzing displacement curves. A monophasic curve suggests binding to a single, uniform population of sites, while a biphasic curve indicates the presence of multiple binding sites with different affinities for the competing ligands. nih.gov

When the ACE inhibitor 351A (the non-radioactive this compound analogue of lisinopril) was used to displace the radioligand ¹²⁵I-Ro 31-8472, the resulting curves were biphasic for ACE from pulmonary, renal, and plasma sources. nih.gov This provided strong evidence for two distinct binding sites in somatic ACE. nih.gov Conversely, the same experiment performed with testicular ACE produced a monophasic curve, consistent with its known single-site structure. nih.gov

Table 2: Binding Curve Characteristics in ACE Displacement Assays

Radioligand Competitor Ligand ACE Source (Rat) Binding Curve Type Implication
¹²⁵I-Ro 31-8472 351A (p-hydroxybenzamidine analogue) Pulmonary, Renal, Plasma Biphasic Two distinct binding sites. nih.gov
¹²⁵I-Ro 31-8472 351A (p-hydroxybenzamidine analogue) Testis Monophasic One class of binding sites. nih.gov
¹²⁵I-351A Ro 31-8472 Lung, Testis Monophasic Interaction with a single class of binding sites under these conditions. nih.gov

Application in Angiotensin-Converting Enzyme (ACE) Binding Studies

Competitive Ligand Displacement Experiments

Competitive ligand displacement experiments are a powerful application of radioligand binding assays. affinimeter.com In these experiments, a non-labeled compound is used to compete with a radioligand for binding to a target. This allows for the determination of the competitor's binding affinity (Ki). giffordbioscience.com

Studies on ACE have utilized the this compound analogue 351A as a competitor to displace the radioligand ¹²⁵I-Ro 31-8472. nih.gov This approach not only confirmed the presence of two binding sites on somatic ACE but also allowed for the quantification of 351A's binding affinity for each site. The analysis revealed significantly different equilibrium dissociation constants (Kd) for 351A at the carboxyl-terminal (KdI) and amino-terminal (KdII) binding sites of purified lung ACE, highlighting the selectivity of this this compound derivative. nih.gov The affinity of 351A for the carboxyl-terminal site was found to be over 100 times greater than its affinity for the amino-terminal site. nih.gov

Table 3: Equilibrium Dissociation Constants (Kd) of 351A for ACE Binding Sites

ACE Source (Rat) Binding Site Competitor Kd (pM)
Purified Lung ACE Carboxyl-terminal (KdI) 351A 19 ± 2

Data derived from competitive displacement of ¹²⁵I-Ro 31-8472. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
N′-hydroxypyrimidine-2-carboximidamide
Angiotensin-Converting Enzyme (ACE)
Lisinopril
¹²⁵I-351A (radioiodinated p-hydroxybenzamidine analogue of lisinopril)
351A (p-hydroxybenzamidine analogue of lisinopril)
¹²⁵I-Ro 31-8472 (radioiodinated hydroxy derivative of cilazaprilat)

Interactions with Nucleic Acids (e.g., DNA, tRNA)

The binding of small molecules to nucleic acids can occur through various modes, including intercalation between base pairs, groove binding, and electrostatic interactions with the phosphate (B84403) backbone. For aromatic cations like benzamidine (B55565) derivatives, minor groove binding in DNA is a well-documented mechanism. oup.comnih.gov These interactions are primarily non-covalent and can lead to the modulation of DNA-dependent processes. vcu.edu The interaction with tRNA is less studied for this class of compounds but is of growing interest due to the diverse regulatory roles of tRNA in the cell. plos.orgplos.org

The binding of benzamidine derivatives to the minor groove of DNA is a multifaceted process driven by a combination of non-covalent forces. acs.org These interactions, while individually weak, collectively contribute to a stable complex.

Hydrogen Bonding: The amidinium group (-C(NH)(NH2)+) of benzamidine is a key player in DNA recognition. It can act as a hydrogen bond donor, forming specific hydrogen bonds with the electron-rich atoms on the floor of the minor groove, such as the N3 of adenine (B156593) and the O2 of thymine (B56734) in A/T-rich regions. nih.gov The presence of a hydroxyl group on the benzene (B151609) ring of this compound could potentially form additional hydrogen bonds with the DNA, either directly or mediated by water molecules, which could influence binding affinity and sequence selectivity.

Van der Waals Forces: The planar aromatic ring of this compound allows for close contact with the walls of the DNA minor groove, leading to favorable van der Waals interactions. The snug fit of the molecule within the groove is a critical determinant of binding affinity. oup.com

Electrostatic Interactions: As a cationic molecule at physiological pH, this compound experiences favorable electrostatic interactions with the negatively charged phosphate backbone of DNA. These long-range interactions help to initially attract the ligand to the DNA molecule and orient it for subsequent specific binding in the minor groove. vcu.edu

The strength of the interaction between a small molecule and a nucleic acid is quantified by its binding affinity, typically expressed as the association constant (Ka) or the dissociation constant (Kd). A lower Kd value indicates a stronger binding affinity. Various biophysical techniques are employed to measure these constants. nih.govspringernature.com

While specific quantitative binding data for this compound with DNA or tRNA is not available in the public literature reviewed, studies on related benzamidine derivatives provide insight into the expected range of affinities. For instance, monomeric benzamidines have been shown to bind to A/T-rich DNA sites with dissociation constants in the low micromolar (µM) range. oup.com Dimerization of these compounds can lead to a significant increase in affinity, with Kd values dropping into the nanomolar (nM) range. oup.com

The binding affinity is typically determined through titration experiments where the concentration of one component is varied while the other is kept constant. Techniques such as fluorescence spectroscopy, UV-Vis spectroscopy, circular dichroism, and surface plasmon resonance (SPR) are commonly used. acs.orgnih.gov

Table 1: Illustrative Binding Affinity Data for Benzamidine Derivatives with DNA

CompoundDNA Target SequenceTechniqueDissociation Constant (Kd)Reference
Monomeric BenzamidineAAATTTFluorescence Titration~0.7 µM oup.com
Dimeric Bisbenzamidine(AAATTT)2Fluorescence Titration~30 nM oup.com
Furamidine(AATT)2SPR2.4 nMFictional Example
This compoundData Not Available---

This table is illustrative and includes data for related compounds to demonstrate typical binding affinities. Specific quantitative data for this compound was not found in the reviewed literature.

The quantitative assessment of binding provides crucial information for understanding the structure-activity relationship and for the rational design of new molecules with enhanced affinity and selectivity for a specific nucleic acid target. caltech.edu

Enzyme Inhibition Mechanisms and Selectivity

Inhibition of Serine Proteases

Benzamidine-containing compounds are notable inhibitors of trypsin-like serine proteases, where they interact with an aspartate residue in the enzyme's binding pocket. scbt.com This interaction is a key feature of their inhibitory action against several enzymes within the blood coagulation cascade. scbt.comnih.gov The hydroxyl group on the benzamidine (B55565) structure can further enhance binding and selectivity. For instance, the introduction of a hydroxyl group para to the proximal amidine group in certain factor Xa inhibitors was found to increase potency by one to two orders of magnitude, an effect attributed to a hydrogen bond with Serine-195 of the catalytic triad. researchgate.net

Thrombin is a critical serine protease in the final stage of the coagulation cascade. portico.org While many hydroxybenzamidine derivatives have been optimized for selectivity against other proteases like Factor Xa, their interaction with thrombin is a crucial aspect of their pharmacological profile. nih.gov The inhibitory potential is often quantified using the IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%.

Research on 2-Ethoxy-N-hydroxy-benzamidine, a related derivative, demonstrated significant thrombin inhibition in vitro, with an IC50 value that indicated high potency. In contrast, some complex derivatives of this compound have been engineered to be highly selective for Factor Xa over thrombin. For example, compound 41, a factor Xa inhibitor, showed a high inhibition constant (Ki) of 4600 nM for thrombin, indicating much weaker activity compared to its effect on Factor Xa. nih.gov Similarly, the 2,6-diphenoxypyridine (B372882) derivative, compound 6h, displayed over 1000-fold selectivity against human thrombin when compared to its potent inhibition of Factor Xa. These findings highlight that while the benzamidine scaffold can interact with thrombin, substitutions on the core structure are critical in determining the potency and selectivity of the inhibition. researchgate.net

Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade by catalyzing the conversion of prothrombin to thrombin. nih.gov Direct inhibition of FXa is a key strategy for anticoagulant therapy. nih.gov this compound-based structures have served as the foundation for numerous potent and selective FXa inhibitors. researchgate.netpractical-haemostasis.com These achiral inhibitors are noted for being highly selective for FXa over other related serine proteases. practical-haemostasis.com

The potency of these inhibitors is often expressed by the inhibition constant (Ki). Research has yielded several amido-(propyl and allyl)-hydroxybenzamidine derivatives with nanomolar and even sub-nanomolar potency. practical-haemostasis.com The insertion of the 4-hydroxybenzamidine group into the S1 subsite of the FXa active site is a suggested binding mode. researchgate.net The potency of various this compound derivatives against Factor Xa is detailed in the table below.

Table 1: Inhibition of Factor Xa by this compound Derivatives

Compound Ki (nM) Selectivity over Thrombin Reference
9j 0.75 >1000-fold practical-haemostasis.com
41 0.55 ~8360-fold (Ki = 4600 nM) nih.gov
42 0.34 Similar to compound 41 nih.gov
47 7 ~143-fold (Ki = 1000 nM) nih.gov
6h 12 >1000-fold

This table is interactive. You can sort and filter the data.

The inhibitory activity of this compound and its derivatives extends to other serine proteases involved in the broader coagulation and fibrinolytic systems. These include plasmin, tissue-plasminogen activator (t-PA), and urokinase-plasminogen activator (u-PA).

Plasmin Inhibition : Plasmin is a serine protease responsible for the breakdown of fibrin (B1330869) clots (fibrinolysis). nih.gov Benzamidine is known to be a reversible inhibitor that binds to plasmin's active site. nih.gov Studies on multivalent benzamidine derivatives show that inhibitory strength can be modulated by altering the number of benzamidine units and the length of the linkers connecting them, which can enhance the inhibition of plasmin. nih.gov

Tissue-Plasminogen Activator (t-PA) Inhibition : t-PA is a serine protease that converts plasminogen into plasmin, thus initiating fibrinolysis. patsnap.comscbt.com Benzamidine derivatives have been investigated for their inhibitory effects on t-PA. researchgate.net The ability to inhibit t-PA suggests a potential role in modulating the breakdown of blood clots. scbt.comscbt.com

Urokinase-Plasminogen Activator (u-PA) Inhibition : u-PA is another serine protease that activates plasminogen. nih.govnih.gov Its inhibition is a therapeutic target in various diseases. researchgate.net Research has explored novel inhibitors of u-PA, including those based on amidine structures. ucsd.eduwikipedia.org Quantum biochemistry studies on u-PA complexed with different ligands have helped to explain the molecular interactions that determine inhibitory potency. researchgate.net

Factor Xa Inhibition

Phosphodiesterase Type 5 (PDE5) Inhibition

Phosphodiesterase type 5 (PDE5) is an enzyme that specifically degrades cyclic guanosine (B1672433) monophosphate (cGMP). nih.govphauk.org PDE5 inhibitors block this degradation, leading to increased intracellular cGMP levels, which in turn causes relaxation of smooth muscle and vasodilation. nih.govnih.gov These inhibitors are used in the treatment of conditions such as erectile dysfunction and pulmonary hypertension. ebi.ac.uk

Based on a review of available scientific literature, there is no direct evidence to suggest that this compound functions as an inhibitor of Phosphodiesterase Type 5 (PDE5).

The cyclic guanosine monophosphate (cGMP) pathway is a crucial intracellular signaling system. nih.gov It is initiated when signaling molecules like nitric oxide (NO) activate the enzyme guanylate cyclase, which synthesizes cGMP from guanosine triphosphate (GTP). frontiersin.org cGMP then acts as a second messenger, mediating various physiological processes. researchgate.net

The concentration and action of cGMP are terminated by phosphodiesterase (PDE) enzymes, which hydrolyze it to the inactive GMP. ecrjournal.com PDE5 is a cGMP-specific phosphodiesterase. nih.gov By blocking the action of PDE5, inhibitors prevent the breakdown of cGMP. This leads to an accumulation of cGMP in the cell, amplifying the downstream signaling effects, which include the activation of protein kinase G (PKG). frontiersin.orgecrjournal.com The activation of this pathway results in effects such as the relaxation of vascular smooth muscle cells. ecrjournal.com

Angiotensin-Converting Enzyme (ACE) Inhibition

Angiotensin-converting enzyme (ACE) is a key enzyme in the renin-angiotensin system, which regulates blood pressure. ACE inhibitors block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. nih.gov

A specific derivative of this compound has been instrumental in the study of ACE inhibitors. Researchers have utilized a p-hydroxybenzamidine derivative of N-(1-carboxy-3-phenylpropyl)-L-lysyl-L-proline as a radiolabeled ligand in enzyme inhibitor binding assays. patsnap.com This compound, known as "351A," competes with other ACE inhibitors, such as captopril, for binding to the active site of the ACE enzyme. nih.gov This competitive binding principle allows for the sensitive and specific measurement of ACE inhibitor concentrations in biological samples like serum, demonstrating the utility of the this compound structure in the development and analysis of this class of therapeutic agents. patsnap.comnih.gov

Potassium Channel (e.g., Kv2.1) Inhibition

Voltage-gated potassium (Kv) channels are crucial for regulating cellular functions such as hormone secretion and shaping the action potential in excitable cells like neurons. wikipedia.orgmedchemexpress.com The Kv2.1 channel, in particular, is a target for various inhibitors.

While research has identified several potent and selective inhibitors for Kv2.1, including peptides like hanatoxin and small molecules such as RY785 and KV2 channel inhibitor-1, the direct inhibitory activity of this compound on Kv2.1 is not extensively documented in publicly available literature. elifesciences.orgnih.govrsc.org However, related benzamidine compounds are known to modulate ion channels. For instance, pentamidine, a bis-benzamidine, is known to block hERG potassium channels, a behavior that can lead to cardiotoxicity. smartox-biotech.com The development of specific Kv2.1 blockers is an active area of research, with compounds like guangxitoxin-1E (GxTX-1E) being used to probe the physiological roles of these channels, such as their contribution to insulin (B600854) secretion in pancreatic β-cells. uu.nl Given the structural class, the potential for this compound derivatives to interact with Kv2.1 and other ion channels remains an area for further investigation. studymind.co.uk

Kinetic Analysis of Enzyme Inhibition

The characterization of how a molecule like this compound inhibits an enzyme is fundamental to understanding its therapeutic potential and mechanism of action. This involves detailed kinetic studies to determine the nature and potency of the inhibition. ucl.ac.uk

Determination of Inhibition Constants (Ki)

The inhibition constant (Kᵢ) is a critical measure of an inhibitor's potency, representing the concentration required to achieve 50% of the maximum inhibition. nih.gov A lower Kᵢ value signifies a more potent inhibitor. For this compound derivatives, Kᵢ values have been determined against several enzymes, particularly serine proteases.

For example, a series of amido-(propyl and allyl)-hydroxybenzamidines were developed as achiral inhibitors of coagulation factor Xa (fXa). lookchem.com The most potent compound in this series, a piperidinyl derivative, exhibited a Kᵢ of 0.75 nM against fXa. lookchem.com In other studies, aminophenol-based inhibitors incorporating a para-hydroxy-benzamidine group also showed sub-nanomolar fXa inhibition, with Kᵢ values as low as 0.07 nM. researchgate.net The introduction of the hydroxyl group on the benzamidine moiety was found to increase potency against fXa by one to two orders of magnitude, an effect attributed to a hydrogen bond formation with the serine (Ser195) residue in the enzyme's active site. portico.org

Table 1: Inhibition Constants (Kᵢ) of Selected this compound Derivatives Against Serine Proteases

Compound Class Target Enzyme Kᵢ Value (nM) Reference
Amido-(propyl and allyl)-hydroxybenzamidines Factor Xa 0.75 lookchem.com
Aminophenol-based p-hydroxy-benzamidines Factor Xa 0.07 researchgate.net
Sulfonamidopyrrolidinones (with 4-hydroxybenzamidine) Factor Xa 2.0 libretexts.org

Characterization of Reversible Inhibition Modes (Competitive, Non-Competitive, Uncompetitive)

Reversible inhibitors bind to enzymes through non-covalent interactions and can be broadly classified into competitive, non-competitive, and uncompetitive types based on their binding mechanism. wikipedia.orgnih.gov

Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. libretexts.org This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org

Non-Competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's efficiency. ucl.ac.uklibretexts.org Substrate concentration does not affect this inhibition. ucl.ac.uk

Uncompetitive Inhibition: The inhibitor binds only to the pre-formed enzyme-substrate (ES) complex. wikipedia.org

The vast majority of evidence for this compound-based inhibitors points towards a competitive mode of action. researchgate.net These inhibitors are designed to mimic the natural substrate and bind to the active site of the target enzyme. wikipedia.org For serine proteases like factor Xa, the benzamidine group is a well-established S1 pocket-binding element, inserting itself into the specificity pocket of the active site. libretexts.orgreddit.com This interaction physically blocks the substrate from binding and undergoing catalysis. wikipedia.org

Investigation of Irreversible (Suicide) Inhibition Mechanisms

Irreversible inhibition occurs when an inhibitor forms a stable, often covalent, bond with the enzyme, permanently deactivating it. nih.govlibretexts.orgwikipedia.org A specific type of this is suicide inhibition, where the enzyme itself converts a seemingly inert substrate analog (the inhibitor) into a reactive form within the active site. slideshare.netwikipedia.orgwordpress.com This newly formed reactive species then covalently bonds to the enzyme, leading to its inactivation. slideshare.networdpress.comuobasrah.edu.iq This mechanism-based inactivation is highly specific because it relies on the enzyme's own catalytic machinery. nih.gov

While many drugs, such as penicillin and clavulanic acid, function as suicide inhibitors, there is limited direct evidence to classify this compound derivatives as such. slideshare.networdpress.com The primary mechanism reported for this compound is reversible, competitive inhibition. lookchem.comresearchgate.net However, research into related chemical moieties suggests potential. For instance, studies on other compounds have shown that a hydroxyamino group can be used to design irreversible inhibitors that covalently modify lysine (B10760008) residues in an enzyme's active site. reddit.com This indicates that under specific structural arrangements, a related N-hydroxybenzamidine scaffold could potentially be engineered to act via an irreversible mechanism, though this is not its typical mode of action.

Allosteric Modulation vs. Active Site Binding

Enzyme activity is primarily modulated through two distinct spatial mechanisms: active site binding and allosteric modulation.

Active Site Binding: An inhibitor directly binds to the active site, the region where the substrate normally binds and the chemical reaction occurs. This is the mechanism for competitive inhibitors. libretexts.orgwikipedia.org

Allosteric Modulation: A modulator molecule binds to an allosteric site, which is a regulatory site distinct from the active site. This binding induces a conformational change in the enzyme that alters the shape and function of the active site, either inhibiting or activating the enzyme. uobasrah.edu.iq

For this compound and its derivatives, the evidence strongly supports active site binding . As potent competitive inhibitors of serine proteases, their mechanism relies on the benzamidine moiety's high affinity for the S1 specificity pocket within the enzyme's active site. libretexts.orgreddit.com X-ray crystallography studies of factor Xa inhibitors containing a 4-hydroxybenzamidine group confirm that this part of the molecule inserts into the S1 subsite. libretexts.org This direct occupation of the active site sterically hinders the natural substrate from binding, thereby inhibiting the enzyme's function.

Specificity Profiling Against Enzyme Panels

A crucial step in drug development is determining an inhibitor's selectivity. An ideal inhibitor should potently affect its intended target while having minimal activity against other related enzymes to reduce the risk of off-target effects. chim.it This is assessed by screening the compound against a panel of relevant enzymes. chim.itresearchgate.net

This compound-based inhibitors have been subjected to such selectivity profiling, demonstrating high specificity for their target enzymes. For example, amido-(propyl and allyl)-hydroxybenzamidine inhibitors of factor Xa were found to be highly selective, with over 1000-fold greater affinity for fXa compared to other structurally related serine proteases. lookchem.com Similarly, the factor Xa inhibitor YM-60828, which contains a this compound mimetic, showed a Kᵢ of 1.3 nM for factor Xa, while its Kᵢ for thrombin was over 100,000 nM and for trypsin was 46 nM, indicating remarkable selectivity. libretexts.org

This concept extends to related benzamide (B126) structures. In one study, novel benzamide derivatives were screened against a panel of histone deacetylase (HDAC) isoforms. researchgate.net This profiling revealed that a lead compound was a potent inhibitor of HDAC1, HDAC2, and HDAC3 but was completely inactive against the HDAC8 isoform, demonstrating clear selectivity within an enzyme family. researchgate.net Such panels are essential for establishing a compound's specificity and guiding the rational design of more selective therapeutic agents. chim.it

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Systematic Structural Modifications and Their Impact on Biological Activity

SAR studies involve the synthesis and biological testing of a series of related compounds to determine which chemical groups are essential for activity and which are not. This process allows for the identification of the pharmacophore—the essential arrangement of functional groups responsible for a drug's biological activity.

The substitution pattern on the aromatic ring of the benzamidine (B55565) core is a critical determinant of biological activity. The nature, position, and electronic properties of these substituents can significantly modulate the compound's interaction with its target.

Research into related benzamidine derivatives has shown that the electronic effects of substituents have a strong impact on inhibitory activity. nih.gov For instance, in one study on inhibitors with a benzamidine motif, the presence of electron-donating groups, such as methoxy (B1213986) (-OCH3) groups at the 3 and 4-positions, resulted in the highest inhibitory values. nih.gov Conversely, the introduction of electron-withdrawing groups, like a chloro group at the 4-position, was found to be most effective for lipoxygenase (LOX) inhibition. nih.gov This indicates that the optimal electronic properties of the substituent are target-dependent.

The position of the substituent is equally important. Studies on other aromatic ring-containing antagonists have revealed that substitution at the para position of a terminal phenyl ring with hydrophilic groups can lead to new classes of potent antagonists. acs.org Meanwhile, ortho-alkylation of phenyl rings has been shown to increase binding affinity for specific targets. acs.org These effects are governed by two main factors: the inductive effect, which is the withdrawal of electrons from the ring by electronegative atoms, and the resonance effect (or conjugative interaction), where electron pairs from the substituent can be donated to or withdrawn from the aromatic system. libretexts.org The interplay of these effects determines whether a substituent activates or deactivates the ring towards interaction with its biological target. libretexts.org

Table 1: Impact of Aromatic Ring Substitution on the Biological Activity of Benzamidine-Containing Molecules The following table, based on findings for various benzamidine-containing scaffolds, illustrates how different substituents on the phenyl ring can modulate biological activity.

Substituent & PositionElectronic EffectObserved Impact on Activity (Example Target)Reference
3,4-dimethoxyElectron-donatingGreatest inhibitory value against certain enzymes. nih.gov
4-chloroElectron-withdrawingMost potent for lipoxygenase (LOX) inhibition. nih.gov
4-hydroxyElectron-donatingStrong positive impact on inhibitory activity. nih.gov
Nitro groupStrongly Electron-withdrawingGenerally decreases the reactivity of the aromatic ring. libretexts.org
Methyl groupWeakly Electron-donatingCan potentially alter pharmacokinetics and receptor fit.

The N-hydroxy and amidine groups are the defining features of hydroxybenzamidine and are fundamental to its biological profile. The amidine group, being basic, is typically protonated at physiological pH, resulting in a cationic charge. turkjps.orgnih.gov This positive charge is often crucial for forming strong ionic interactions or hydrogen bonds with negatively charged amino acid residues (e.g., aspartate, glutamate) in the active site of target enzymes, such as serine proteases. However, this permanent cationic charge can also pose a significant challenge to bioavailability, limiting oral absorption and cell membrane permeability. turkjps.orgnih.gov

The N-hydroxy group plays a multifaceted role. One of its primary functions is to act as a prodrug moiety for the amidine. turkjps.orgnih.gov The N-hydroxyamidine (amidoxime) is more lipophilic and uncharged compared to the parent amidine, potentially improving its absorption. turkjps.orgnih.gov Once absorbed, it can be metabolically reduced in vivo to release the active amidine. Furthermore, the N-hydroxyamidine functional group is an effective metal chelator. researchgate.net Studies have demonstrated that the coordination of metal ions to the N-hydroxyamidine group can significantly enhance antibacterial activity against pathogens like M. tuberculosis. researchgate.net NMR studies have confirmed the involvement of the amidine hydroxyl proton in these interactions, highlighting its importance as a key binding site. growingscience.com

The size and lipophilicity of substituents are classic physicochemical properties that are fine-tuned during lead optimization. Lipophilicity, often expressed as logP or the substituent constant π, dictates how a compound distributes between aqueous and lipid environments, affecting its absorption, distribution, and ability to cross biological membranes. scienceforecastoa.com

Substituent size, or steric bulk, also plays a pivotal role. A bulky substituent may provide a better fit by occupying a large hydrophobic pocket in the target protein, thereby increasing binding affinity. scienceforecastoa.com Conversely, a substituent that is too large can cause steric hindrance, preventing the molecule from properly docking with its binding site. scienceforecastoa.com In modern drug discovery, there is a conscious effort to avoid "molecular obesity"—the trend of creating excessively large and lipophilic molecules that often have poor pharmacokinetic properties. nih.gov Therefore, structural simplification by removing non-essential bulky groups is a common strategy to improve drug-likeness. nih.gov The molar volume and electronic effects of substituents influence lipophilicity; for example, bromo-substituted derivatives are typically more lipophilic due to their larger volume. mdpi.com

Role of N-Hydroxy and Amidine Moieties

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. unina.it A pharmacophore model for this compound derivatives would typically define the relative positions of features like hydrogen bond donors/acceptors, aromatic rings, and positive ionizable centers (the amidine group). uu.nlresearchgate.netdntb.gov.ua This model serves as a 3D template for designing new molecules with a high probability of being active or for virtually screening large compound libraries to find novel hits. unina.it

Once a lead compound like this compound is identified, lead optimization is the process of refining its structure to improve key characteristics. danaher.com This is a multivariate process aimed at simultaneously enhancing potency and selectivity while improving absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.govbiobide.com

Key lead optimization strategies applicable to this compound include:

Structure-Activity Relationship (SAR) Directed Optimization: Systematically modifying substituents on the aromatic ring and other parts of the scaffold to improve target binding and efficacy, guided by SAR data. danaher.com

Structural Simplification: Judiciously removing non-essential chemical groups to reduce molecular weight and complexity. nih.gov This can improve synthetic accessibility and pharmacokinetic profiles by avoiding "molecular obesity." nih.gov

Improving Physicochemical Properties: Modifying the structure to optimize solubility and metabolic stability. For amidines, a key strategy is the use of the N-hydroxy group as a prodrug to mask the cationic amidine, thereby improving oral bioavailability. turkjps.orgnih.gov

These strategies are not mutually exclusive and are often used in combination, guided by computational tools like pharmacophore modeling and QSAR, to accelerate the identification of a clinical candidate. danaher.combiobide.com

Application of QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. scienceforecastoa.comcreative-biostructure.com For targets where the 3D structure is unknown, ligand-based methods like QSAR are invaluable for guiding drug design. creative-biostructure.com

The development of a predictive QSAR model is a systematic process that allows researchers to estimate the activity of novel, unsynthesized compounds. nih.gov This process, which can be applied to this compound derivatives, generally involves the following steps:

Dataset Assembly: A dataset of this compound analogues with their experimentally measured biological activities (e.g., IC50 values) is collected. The activity data is typically converted to a logarithmic scale (pIC50). nih.gov

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Model Generation and Validation: The dataset is divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to generate an equation that links the descriptors (independent variables) to the biological activity (dependent variable). nanoscitec.com The model's robustness and predictive ability are assessed using statistical metrics like the cross-validated correlation coefficient (Q²) and the predictive correlation coefficient for the external test set (R²pred). nih.govnanoscitec.com

A hypothetical QSAR equation might look like: pIC₅₀ = c₁(Descriptor A) + c₂(Descriptor B) - c₃*(Descriptor C) + ... + constant

The resulting model and its associated contour maps (in 3D-QSAR methods like CoMFA or CoMSIA) provide crucial insights into which structural features are beneficial or detrimental to activity, thereby guiding the rational design of more potent this compound derivatives. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Models

Descriptor CategoryExample DescriptorProperty QuantifiedReference
Lipophilic (Hydrophobic) logP or ClogP, πOverall lipophilicity or a substituent's contribution to it. scienceforecastoa.com
Electronic Hammett constant (σ), Dipole MomentElectron-donating or -withdrawing ability of a substituent. scienceforecastoa.com
Steric (Size/Shape) Molar Refractivity (MR), Molecular VolumeThe size and bulk of a molecule or substituent. scienceforecastoa.com
Topological Connectivity Indices (e.g., Kier & Hall)Molecular branching and shape based on atom connectivity. researchgate.net
Quantum-Chemical HOMO/LUMO energiesElectron-donating/accepting capabilities and molecular reactivity. researchgate.net

Integration of Physicochemical Descriptors

In the realm of Quantitative Structure-Activity Relationship (QSAR) analysis, physicochemical descriptors are fundamental in translating a molecule's chemical structure into a quantitative framework. These descriptors are numerical values that define specific properties of a molecule, such as its lipophilicity, electronic characteristics, and steric profile. For benzamidine derivatives, a variety of these descriptors are instrumental in understanding how structural changes, including the introduction of a hydroxyl group, modulate their biological efficacy.

The biological activity of a compound is often governed by a combination of these physicochemical properties. frontiersin.org Commonly employed descriptors in QSAR studies include those related to hydrophobicity (like LogP), electronic parameters (such as Hammett constants and partial charges), and steric effects (like molar refractivity and van der Waals surface area). frontiersin.orgresearchgate.net The goal is to establish a mathematical relationship between these descriptors and the observed biological activity of a series of compounds. archivepp.com

For hydroxy-substituted benzamidines, the hydroxyl group can significantly influence several key physicochemical descriptors. It can decrease lipophilicity (LogP) due to its polar nature, and it can act as both a hydrogen bond donor and acceptor, which can be critical for interactions with biological targets. semanticscholar.org The position of the hydroxyl group on the benzamidine scaffold (ortho, meta, or para) will also distinctly alter the electronic distribution and steric bulk, further impacting its interaction with a receptor. Research on substituted benzamides has indicated that topological descriptors, which describe molecular shape and connectivity, are significant in modeling antimicrobial activity. nih.gov

The following table provides representative physicochemical descriptors for a series of substituted benzamidines to illustrate the relative impact of different substituents, including the hydroxyl group, on the molecule's properties.

CompoundSubstituent (R)LogPMolar Refractivity (MR)Topological Polar Surface Area (TPSA) (Ų)
BenzamidineH1.3337.565.7
4-Hydroxybenzamidine4-OH1.1539.486.0
4-Chlorobenzamidine4-Cl2.0142.365.7
4-Methylbenzamidine4-CH₃1.8342.165.7
4-Methoxybenzamidine4-OCH₃1.4844.175.0

Note: The data in this table is illustrative and compiled from various chemical databases and QSAR studies for comparative purposes.

2D and 3D QSAR Model Generation and Validation

Building upon the foundation of physicochemical descriptors, 2D and 3D-QSAR models provide more sophisticated tools for predicting the biological activity of novel compounds and for understanding the structure-activity relationship in a more intuitive, graphical manner.

2D-QSAR models establish a linear or non-linear relationship between the biological activity and various 2D descriptors of the molecules. nih.gov These descriptors can be calculated directly from the 2D representation of the chemical structure and include constitutional, topological, and electronic indices. researchgate.nettandfonline.com Multiple Linear Regression (MLR) is a common technique used to generate 2D-QSAR models. nih.gov The quality and predictive power of these models are assessed through rigorous internal and external validation procedures. nih.gov Key statistical parameters include the coefficient of determination (R²), the cross-validated correlation coefficient (Q² or R²cv), and the predictive correlation coefficient for the external test set (r²pred). nih.govnih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a three-dimensional perspective. nih.gov These techniques require the alignment of the molecules in a dataset, which is a critical step for the reliability of the model. mdpi.com CoMFA calculates the steric and electrostatic fields around the aligned molecules, while CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The resulting models are often visualized as contour maps, which highlight regions in 3D space where specific physicochemical properties are favorable or unfavorable for biological activity. nih.gov For instance, a CoMSIA map might indicate that a bulky, electron-rich substituent is preferred in a particular region of the molecule for enhanced activity.

The following table summarizes the statistical results of representative QSAR models developed for benzamidine derivatives, showcasing the predictive capabilities of these computational approaches.

QSAR Model TypeTargetr²predReference
2D-QSAR (MLR)Antimicrobial Activity0.9630.9530.997 nih.gov
3D-QSAR (CoMFA)Angiotensin II-AT1 Receptor Antagonism0.8860.6130.714 nih.gov
3D-QSAR (CoMSIA)Angiotensin II-AT1 Receptor Antagonism0.8590.6220.549 nih.gov
2D-QSARuPA Inhibitory Activity0.890.83- tandfonline.com
3D-QSAR (CoMFA)Antitubercular Activity--- researchgate.net

Note: This table presents a selection of statistical data from various published QSAR studies on benzamidine and related derivatives to illustrate typical model performance.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the intrinsic properties of molecules like hydroxybenzamidine. nih.gov These calculations provide a theoretical framework to understand and predict chemical behavior based on the principles of quantum mechanics. umn.edu

DFT calculations are frequently employed to elucidate the electronic structure of molecules, which is fundamental to their reactivity. aps.org For aromatic systems like this compound, DFT can be used to calculate various molecular properties and reactivity descriptors. While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodology can be inferred from studies on related benzamidine (B55565) and benzimidazole (B57391) derivatives. dergipark.org.trresearchgate.net

Typically, a functional such as B3LYP is used in combination with a basis set like 6-311++G(d,p) to optimize the molecular geometry and compute electronic properties. nih.gov Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting how this compound might interact with biological macromolecules.

Reactivity Descriptors: Conceptual DFT provides a suite of descriptors like electronegativity, chemical hardness, and electrophilicity index, which quantify the molecule's reactivity. researchgate.net These descriptors can be used to compare the reactivity of this compound with other related inhibitors.

A hypothetical table of DFT-derived reactivity descriptors for a benzamidine derivative is presented below to illustrate the type of data generated.

DescriptorValue (a.u.)Description
HOMO Energy-0.235Indicates electron-donating capability.
LUMO Energy-0.045Indicates electron-accepting capability.
HOMO-LUMO Gap0.190Relates to chemical stability and reactivity.
Electronegativity (χ)0.140Measures the power of an atom to attract electrons.
Chemical Hardness (η)0.095Measures resistance to change in electron distribution.
Electrophilicity Index (ω)0.103Quantifies the global electrophilic nature of a molecule.

This table is illustrative and based on general values for similar compounds, not on specific experimental data for this compound.

These computational predictions are instrumental in understanding the molecule's intrinsic properties that govern its interactions and potential as a therapeutic agent. pnas.org

The biological activity of a molecule is often dictated by its three-dimensional structure or conformation. Conformational analysis of this compound involves identifying the stable arrangements of its atoms and the energy barriers between them. nih.govnobelprize.org Quantum mechanical calculations are a key tool for this analysis, allowing for the determination of the relative energies of different conformers. rsc.orgchemrxiv.org

For a molecule like this compound, which contains rotatable bonds (e.g., the C-C bond between the phenyl ring and the amidine group, and the C-N bonds of the amidine), multiple low-energy conformations may exist. cdnsciencepub.com The presence of the hydroxyl group on the phenyl ring can lead to intramolecular hydrogen bonding, which may influence the preferred conformation. nih.gov

The conformational landscape can be explored by systematically rotating the flexible bonds and calculating the energy of each resulting structure. This process helps to identify the global energy minimum conformation as well as other low-energy conformers that might be biologically relevant. acs.org The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. Understanding the preferred conformation is crucial as it dictates how the molecule fits into a protein's binding site. researchgate.net

Electronic Structure and Reactivity Predictions

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a computational microscope to observe the time-dependent behavior of molecular systems. uu.nl These simulations are particularly useful for studying the dynamic nature of ligand-protein interactions and assessing the stability of their complexes. nih.gov

Once a potential binding pose of this compound within a target protein (e.g., a serine protease) is identified, typically through molecular docking, MD simulations can be employed to assess its stability. diva-portal.orgnih.gov The simulation tracks the movements of all atoms in the system over time, providing insights into the dynamic behavior of the complex. mdpi.com

Key metrics used to analyze the stability of the ligand-protein complex include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound in the binding pocket. rasayanjournal.co.in

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexible and rigid regions of the protein, which can be important for understanding the binding mechanism.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between this compound and the protein are tracked. Persistent hydrogen bonds indicate key interactions that contribute to binding affinity and stability. mdpi.com

Binding Free Energy Calculations: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand-protein complex, providing a quantitative measure of binding affinity. rsc.org

Simulation MetricTypical Value/Observation for a Stable ComplexSignificance
Ligand RMSD< 2.0 Å (fluctuating around a stable mean)Indicates the ligand maintains a stable binding pose. mdpi.com
Protein Backbone RMSD< 3.0 Å (after initial equilibration)Suggests the overall protein structure is stable upon ligand binding. mdpi.com
Intermolecular H-BondsHigh occupancy (>70% of simulation time)Highlights critical interactions for complex stability. mdpi.com

This table presents typical values and is for illustrative purposes.

These simulations provide a dynamic picture of how this compound interacts with its target, complementing the static view offered by docking studies. acs.orgnottingham.ac.uk

A crucial aspect of drug development is understanding a compound's potential for off-target interactions, which can lead to adverse effects. Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism. acs.orgbiorxiv.org MD simulations can be used to investigate the potential interactions of this compound with various CYP isoforms. researchgate.netnih.govmdpi.com

By simulating the behavior of this compound within the active site of different CYP enzymes (e.g., CYP3A4, CYP2D6), researchers can predict its metabolic fate. nih.govcore.ac.uk These simulations can reveal:

Whether this compound can stably bind to the active site of a particular CYP isoform.

The orientation of the molecule within the active site, which can suggest which parts of the molecule are most likely to be metabolized.

Conformational changes in the enzyme upon ligand binding.

This information is valuable for predicting potential drug-drug interactions and understanding the metabolic profile of this compound.

Ligand-Protein Binding Dynamics and Stability Assessment

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. It is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for known inhibitors. nih.govkiharalab.org For this compound, docking studies have been instrumental in understanding its interactions with serine proteases like trypsin and other enzymes. scribd.com

In a typical docking study, the three-dimensional structure of the target protein is obtained from sources like the Protein Data Bank (PDB). A docking algorithm then samples a large number of possible conformations and orientations of this compound within the protein's active site. asianpubs.org These poses are then scored based on a function that estimates the binding affinity. nih.gov

Docking studies of benzamidine and its derivatives have revealed key interactions that contribute to their inhibitory activity. researchgate.net For example, in the active site of trypsin, the positively charged amidinium group of benzamidine forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189) at the bottom of the S1 specificity pocket. Additionally, hydrogen bonds are typically formed with the backbone carbonyl oxygens of other residues in the active site. The phenyl ring often engages in hydrophobic interactions with the surrounding residues. nih.gov

The table below summarizes typical interactions observed in docking studies of benzamidine derivatives with serine proteases.

Interaction TypeInteracting Groups on LigandInteracting Residues in Protein
Salt Bridge/IonicAmidinium groupAspartate (e.g., Asp189 in trypsin)
Hydrogen BondingAmidine N-H, Hydroxyl O-HSerine, Glycine, Histidine backbone atoms
Hydrophobic/π-π StackingPhenyl ringPhenylalanine, Tyrosine, Tryptophan side chains

This table is a generalized representation of common interactions.

These docking studies provide a rational basis for the observed inhibitory activity of this compound and guide the design of new analogs with improved potency and selectivity. nih.gov

Prediction of Binding Modes and Affinities with Target Proteins

Molecular modeling studies have been crucial in predicting how this compound derivatives orient themselves within the active sites of target proteins. These predictions provide a rational basis for understanding their inhibitory activity and for optimizing their structure to enhance binding affinity.

One of the primary applications has been in the study of serine proteases, a class of enzymes involved in processes like blood coagulation. For instance, molecular modeling and X-ray crystallography experiments suggest that the 4-hydroxybenzamidine moiety of certain inhibitors binds by inserting into the S1 subsite of the factor Xa (fXa) active site. nih.gov This insertion is a key determinant of the inhibitor's potency. The S1 pocket is a deep, negatively charged cavity that favorably accommodates the positively charged benzamidine group. The hydroxyl group can form crucial hydrogen bonds with residues in the pocket, further anchoring the ligand. Similar binding modes have been observed in studies with trypsin, another serine protease. nih.govresearchgate.net

Computational methods, such as docking and molecular dynamics (MD) simulations, are employed to predict these binding poses and estimate the binding affinity. biorxiv.orgnih.gov Docking programs can explore numerous possible conformations of the ligand within the protein's binding site and rank them based on scoring functions that approximate the binding free energy. mdpi.com MD simulations can then be used to refine these poses and assess the stability of the predicted protein-ligand complex over time. biorxiv.org For example, studies on the binding of 4-hydroxy- and 4-aminobenzamidinium to the host molecule cucurbit researchgate.neturil (CB researchgate.net) have utilized computational calculations to determine the structure of the resulting host-guest complexes. queensu.ca

The accuracy of these predictions is critical, especially for complex targets like cytochrome P450 enzymes, which have large and flexible active sites. nih.gov In such cases, advanced techniques that consider multiple binding modes or induced-fit effects may be necessary to achieve reliable predictions of binding affinity. nih.govmdpi.com

Elucidation of Protein-Ligand Interaction Fingerprints

Once a binding mode is predicted, it can be analyzed in detail to create a "protein-ligand interaction fingerprint" (IFP). An IFP is a representation, often a binary string, that encodes the specific interactions occurring between a ligand and a protein. nih.govgithub.combiorxiv.org This approach moves beyond a simple affinity score to provide a detailed map of the binding mechanism. nih.gov

Several types of IFPs have been developed, each capturing different aspects of the interaction:

PyPLIF (Python-based Protein-Ligand Interaction Fingerprint): Converts 3D interaction data into a 1D bitstring, where each bit represents the presence or absence of specific interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) with particular residues in the binding site. nih.gov

SPLIF (Structural Protein-Ligand Interaction Fingerprints): Encodes the 3D structures of the interacting fragments of both the ligand and the protein, implicitly capturing contacts like π-π stacking. nih.gov

SILIRID (Simple Ligand-Receptor Interaction Descriptor): Condenses the interactions into a fixed-length vector by summing the fingerprint bits for identical amino acid residues and their corresponding interaction types. nih.gov

For a this compound derivative bound to a target like factor Xa, the interaction fingerprint would highlight key features. Based on its known binding mode, the fingerprint would likely include bits representing:

A salt bridge or strong hydrogen bonds between the positively charged amidinium group and a negatively charged residue at the bottom of the S1 pocket (e.g., Asp189 in trypsin).

Hydrogen bonding involving the hydroxyl group and polar residues or backbone atoms within the pocket.

Aromatic interactions (π-π or cation-π stacking) between the benzene (B151609) ring and aromatic residues like tyrosine or phenylalanine in the active site.

Hydrophobic contacts between the aromatic ring and nonpolar regions of the binding site.

By comparing the IFPs of different compounds, researchers can understand why one compound is more potent than another and identify the key interactions that drive binding. nih.gov This information is invaluable for structure-activity relationship (SAR) studies and for designing new molecules with improved interaction profiles. nih.gov

Virtual Screening for Novel Inhibitors

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov Known active molecules like this compound can serve as a starting point for these campaigns.

There are two main approaches to virtual screening:

Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active ligand, such as this compound, as a template. The database is searched for molecules with similar 2D or 3D structural features or physicochemical properties. nih.gov The underlying principle is the similar property principle: structurally similar molecules are likely to have similar biological activities.

Structure-Based Virtual Screening (SBVS): This approach, also known as docking, uses the 3D structure of the target protein. nih.gov Compounds from a database are computationally "docked" into the binding site of the protein, and a scoring function is used to estimate their binding affinity. nih.govnih.gov The knowledge of this compound's binding mode can be used to define the docking area and to apply constraints to ensure that potential hits form key interactions, a process known as pharmacophore-based screening. mdpi.commdpi.com

A typical SBVS workflow might involve docking hundreds of thousands of compounds, filtering them based on docking scores and other criteria, and then visually inspecting the top-ranked hits to select a smaller number for experimental testing. nih.gov This approach has been successfully used to identify novel inhibitors for a variety of targets, and it significantly accelerates the hit identification phase of drug discovery. chemrxiv.org

Cheminformatics and Target Profiling

Cheminformatics applies computational methods to analyze chemical data, and one of its key applications in drug discovery is target profiling. For a given compound like this compound, target profiling aims to identify its potential biological targets and off-targets across the proteome. nih.govnih.gov

Biocomputational Approaches for Activity Prediction (e.g., PASS, POM Analyses)

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide spectrum of biological activities for a compound based on its 2D structure. The prediction is based on a structure-activity relationship analysis of a large training set of known drugs and bioactive compounds. For a novel molecule, PASS provides a list of potential activities with a corresponding probability score (Pa for "probably active" and Pi for "probably inactive"). nih.gov This can help uncover new potential applications for existing compounds or prioritize new molecules for further screening.

Petra/Osiris/Molinspiration (POM) analysis is another biocomputational approach used to identify pharmacophore sites within a molecule. nih.gov A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity. The POM analysis calculates the atomic charges and geometric characteristics of a molecule to pinpoint these key features. researchgate.net For instance, studies on other compounds have used POM to identify specific pharmacophore patterns associated with antifungal (Oδ−----Oδ−) or antibacterial (XHδ+----Yδ−) activity. nih.gov

For this compound, a POM analysis would likely identify the hydrogen bond donor/acceptor capabilities of the hydroxyl and amidine groups, along with the aromatic ring, as the key pharmacophoric features. By understanding these features, chemists can design new derivatives that retain or enhance the desired activity while modifying other properties of the molecule. These methods, combined with other computational and experimental techniques, provide a powerful platform for optimizing lead compounds. researchgate.net

Biological Activities of Hydroxybenzamidine Derivatives in Research Models

Anticoagulant Activity in In Vitro Systems

Certain ortho-hydroxybenzamidine derivatives have been identified as potent anticoagulant agents in in vitro settings. google.com Their mechanism of action often involves the inhibition of key enzymes in the coagulation cascade.

Evaluation of Thrombin and Factor Xa Inhibitory Potency

Research has shown that some benzamidine (B55565) derivatives can exhibit anticoagulant effects by targeting factor Xa, a critical enzyme in the blood coagulation process. The amidine group present in these derivatives can interact with specific sites on coagulation factors. For instance, incorporating an amidine substituent on a benzoyl side chain of certain inhibitor molecules was shown to enhance their affinity for factor Xa by interacting with Asp189 in the S1 specificity pocket. nih.gov This strategic design led to a significant increase in the inhibitory potency against factor Xa. nih.gov

Some amidine derivatives demonstrate high selectivity for inhibiting factor Xa over other similar enzymes like thrombin. nih.govportico.org This selectivity is a crucial aspect of developing targeted anticoagulant therapies. The affinity of these compounds for factor Xa has been shown to translate effectively into anticoagulant activity in in vitro tests. nih.gov

Anti-Inflammatory Activity in In Vivo Murine Models

Hydroxybenzamidine derivatives have also been investigated for their potential to mitigate inflammation. Studies in murine models have provided evidence of their anti-inflammatory capabilities.

Assessment of Edema Reduction and Cytokine Modulation

In a murine model of inflammation, the administration of a this compound derivative resulted in a notable decrease in paw edema. This reduction in swelling is a key indicator of anti-inflammatory action. The carrageenan-induced paw edema model in rodents is a widely used and predictive assay for the anti-inflammatory activity of new substances in humans. dovepress.com The second phase of this inflammatory response is characterized by the release of prostaglandins (B1171923) and pro-inflammatory cytokines. dovepress.com

Furthermore, these derivatives have been shown to modulate the levels of inflammatory cytokines. orientjchem.org Cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) are pivotal mediators of inflammatory responses. orientjchem.org Studies have demonstrated that certain derivatives can reduce the production of these pro-inflammatory cytokines, thereby alleviating the inflammatory cascade. nih.gov For example, some Schiff's base imidazole (B134444) derivatives have been effective in reducing paw edema and lowering the levels of TNF-α and IL-1β in experimental models. orientjchem.org This modulation of cytokines suggests a mechanism by which this compound derivatives exert their anti-inflammatory effects. orientjchem.org

Antimicrobial Spectrum and Efficacy

The antimicrobial properties of this compound derivatives have been explored against a variety of pathogens, including those relevant to periodontal disease and drug-resistant bacterial strains.

Activity Against Periodontal Pathogens

Novel benzamidine analogues have demonstrated significant antimicrobial activity against pathogens that trigger periodontitis. nih.gov In vitro studies have evaluated their effectiveness against these oral bacteria. Research has shown that benzamidine and its derivatives can inhibit gingipains, which are major virulence factors produced by Porphyromonas gingivalis, a key bacterium in periodontal disease. nih.gov Synthesized derivatives, including esters, hydrazides, and Schiff bases, have shown inhibitory effects against P. gingivalis and associated pathogens. nih.gov The minimum inhibitory concentration (MIC) values for some of these novel benzamidine analogues against tested periodontal pathogens were found to be in the range of 31.25 to 125 µg/mL. nih.gov

Efficacy Against Specific Bacterial Strains (e.g., MRSA, VREF, S. aureus, E. coli)

The antimicrobial activity of this compound derivatives extends to clinically important bacterial strains. Some N-(cyclohexyl)-2-substituted-1H-benzimidazole-5-carboxamidine derivatives have shown notable efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREF), with MIC values as low as 8 µg/mL. researchgate.net Other research has identified a fluorinated benzimidazole (B57391) derivative, TFBZ, with potent antibacterial effects against planktonic MRSA (MIC = 4 μg/mL). frontiersin.org However, this particular derivative showed minimal activity against Gram-negative bacteria like Escherichia coli. frontiersin.org

In contrast, other studies on different benzamidine derivatives have reported inhibitory potential against E. coli. nih.gov For instance, heterocyclic derivatives of benzamidine have demonstrated antibacterial effects against both P. gingivalis and E. coli, with MIC values ranging from 31 μg/mL to 250 μg/mL. nih.gov The effectiveness of these compounds can vary significantly based on their specific chemical structures.

Antifungal Activity

Derivatives of benzimidazole, a core structure related to this compound, have demonstrated notable antifungal properties. A study synthesizing 47 novel N¹-alkylated-2-aryl-5(6)-substituted-1H-benzimidazoles found that compounds with a pyridine (B92270) group at the C-2 position of the benzimidazole ring were particularly effective against Candida species. researchgate.net Specifically, compounds designated as 79 and 80 exhibited the highest activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 6.25 μg/mL. researchgate.net

In a different study, novel pyrimidine (B1678525) derivatives incorporating an amide moiety were synthesized and tested against several plant pathogenic fungi. frontiersin.org Compounds 5f and 5o showed exceptional activity against Phomopsis sp., achieving a 100% inhibition rate at a concentration of 50 μg/ml, which surpassed the effectiveness of the commercial fungicide Pyrimethanil (85.1%). frontiersin.org Compound 5o, in particular, had a potent EC50 value of 10.5 μg/ml against Phompsis sp., significantly better than Pyrimethanil's 32.1 μg/ml. frontiersin.org

Furthermore, a series of fifteen hydrazine-thiazole derivatives was evaluated for in vitro antifungal activity against clinically significant Candida and Cryptococcus species, as well as Paracoccidioides brasiliensis. nih.gov Eight of these compounds displayed promising antifungal effects, with MIC values between 0.45 and 31.2 μM. nih.gov Some of these derivatives were found to be as active or even more active than the established antifungal drugs fluconazole (B54011) and amphotericin B. nih.gov Importantly, the most active compounds showed no significant cytotoxicity against human embryonic kidney (HEK-293) cells, suggesting a high degree of selectivity. nih.gov

Table 1: Antifungal Activity of Selected Derivatives

Compound Class/Name Fungal Species Activity Metric Result Source
N¹-alkylated-2-aryl-1H-benzimidazoles (79, 80) Candida species MIC 3.12-6.25 µg/mL researchgate.net
Pyrimidine derivative (5f) Phomopsis sp. Inhibition Rate 100% at 50 µg/ml frontiersin.org
Pyrimidine derivative (5o) Phomopsis sp. Inhibition Rate 100% at 50 µg/ml frontiersin.org
Pyrimidine derivative (5o) Phomopsis sp. EC50 10.5 µg/ml frontiersin.org
Hydrazine-thiazole derivatives Candida, Cryptococcus, P. brasiliensis MIC 0.45-31.2 µM nih.gov

Antiproliferative Activities in Cancer Cell Lines

This compound-related structures, particularly benzimidazole derivatives, have been a focus of anticancer research. A study on new benzimidazole derivatives with a hydrazone moiety described their cytostatic activity against several cancer cell lines. nih.gov Hydrazones 10 and 16 were effective inhibitors of cell growth in all tested lines, with IC50 values in the low micromolar range (<10 μM). nih.gov The evaluation was conducted on murine leukemia (L1210), human T-cell leukemia (CEM), human cervix carcinoma (HeLa), and human pancreas carcinoma (Mia Paca-2) cells. nih.gov

Another study synthesized novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates and tested them against breast cancer cell lines. mdpi.com Compound 2 demonstrated the most significant antiproliferative effect against the MCF-7 cell line, with an IC50 value of 0.013 µM (4.3 ± 0.11 µg/mL). mdpi.com Against the MDA-MB-231 cell line, compound 2 also showed the highest antiproliferative inhibition with an IC50 of 0.056 µM. mdpi.com

Indole-aryl amide derivatives were also synthesized and evaluated for their cytotoxic effects on a panel of tumor cell lines, including HT29, HeLa, IGROV-1, MCF7, PC-3, and Jurkat J6. mdpi.com While activity varied, compound 5 was noted for its selectivity towards HT29 cells, a malignant colon cancer line. mdpi.com Further investigation revealed that this compound induced cell cycle arrest in the G1 phase and promoted apoptosis in these cells. mdpi.com

In a broad screening, heterylmethylidene derivatives of imidazothiazolotriazinones were assessed for antiproliferative activity. rsc.org One derivative, compound 4n, exhibited exceptionally high activity, with GI50 values below 10 nM against 24 of the 60 cancer cell lines tested. rsc.org

Table 2: Antiproliferative Activity of Selected Derivatives

Compound Class/Name Cancer Cell Line Activity Metric Result Source
Benzimidazole hydrazones (10, 16) L1210, CEM, HeLa, Mia Paca-2 IC50 <10 µM nih.gov
4-amino-thienopyrimidine (2) MCF-7 (Breast) IC50 0.013 µM mdpi.com
4-amino-thienopyrimidine (2) MDA-MB-231 (Breast) IC50 0.056 µM mdpi.com
Indole-aryl amide (5) HT29 (Colon) Cytotoxicity Selective activity, induces apoptosis mdpi.com
Imidazothiazolotriazinone (4n) 24 of 60 cancer cell lines GI50 <10 nM rsc.org

Antiplasmodial Activity

The search for new antimalarial drugs has led to the investigation of various heterocyclic compounds, including derivatives related to this compound. In one study, a series of benzimidazole derivatives was synthesized and tested against Plasmodium falciparum. nih.gov Two compounds, 1 and 33, showed antiplasmodial activity in the high nanomolar range against a chloroquine-sensitive strain (HB3), with selectivity indexes greater than 10. nih.govmalariaworld.org Compound 1 also demonstrated activity comparable to chloroquine (B1663885) against a resistant strain. nih.govmalariaworld.org The structure-activity analysis indicated a preference for electron-donating groups on one ring and a pyridine-type structure on another. nih.govmalariaworld.org

Novel bioinspired imidazolidinedione derivatives were also evaluated for their effects against P. falciparum. mdpi.com These compounds were tested against both a chloroquine-sensitive (D10) and a chloroquine-resistant (W2) strain. mdpi.com The results showed that the antiplasmodial effects were more potent against the resistant W2 strain, with IC50 values ranging from 4.98 to 11.95 µM. mdpi.com

In another research effort, 27 derivatives of plasmodione with a benzylnaphthoquinone core were synthesized to explore their antimalarial potential. mdpi.com These compounds generally exhibited good antiplasmodial activity against the NF54 strain of P. falciparum. mdpi.com The derivative (2-fluoro-5-trifluoromethylbenzyl)-menadione (2e) was particularly potent, with an IC50 of 0.006 µM and a high selectivity index of 7495. mdpi.com

Table 3: Antiplasmodial Activity of Selected Derivatives

Compound Class/Name P. falciparum Strain Activity Metric Result Selectivity Index (SI) Source
Benzimidazole derivative (1) HB3 (sensitive) IC50 0.98 µM 14.5 nih.gov
Benzimidazole derivative (1) Resistant strain Activity Close to chloroquine - nih.govmalariaworld.org
Imidazolidinedione derivatives W2 (resistant) IC50 4.98–11.95 µM - mdpi.com
Benzylnaphthoquinone (2e) NF54 IC50 0.006 µM 7495 mdpi.com
Lupeol propargyl ether W2 (resistant) IC50 62.0 ± 1.92 µmol L⁻¹ - scielo.br

Neuroprotective Effects (e.g., Kv2.1 Potassium Channel Inhibition)

The voltage-gated potassium channel Kv2.1 is a known regulator of neuronal apoptosis, making it a target for neuroprotective therapies. Inhibition of this channel can reduce neuronal cell death. nih.govfrontiersin.org Research has identified several compounds that act on this channel.

A novel and selective blocker of the Kv2.1 channel, named Zj7923, was found to potently inhibit the Kv2.1 current with an IC50 of 0.12 μM. nih.gov This compound provided protection against apoptosis induced by oxidative stress and was shown to reduce infarct volume and improve neurological deficits in an animal model of ischemic stroke. nih.gov The mechanism is believed to involve the modulation of apoptosis-related proteins like Bcl-2 and Bax. nih.gov

In a high-throughput screening effort, another compound, 3-bicyclo[2.2.1]hept-2-yl-benzene-1,2-diol, was identified as an inhibitor of potassium channels. nih.gov It was confirmed to inhibit Kv2.1 channels with an EC50 value of 1 µM. nih.gov At a non-toxic concentration of 3 µM, this compound completely prevented in vitro neuronal apoptosis mediated by Kv2.1 channels. nih.gov

The neuroprotective effects of estrogens have also been linked to their ability to modulate potassium channels. frontiersin.org Acute exposure to 17β-estradiol significantly blocks Kv2.1-dominated currents with an IC50 of 0.3 μM. frontiersin.org This inhibitory action on Kv2.1 channels is considered a contributing factor to the neuroprotective influence of estrogens. frontiersin.org Flavonoids such as genistein (B1671435) and (−)-naringenin 4,7-dimethyl ether have also been reported to inhibit Kv2.1 channels in a concentration-dependent manner. mdpi.com

Table 4: Neuroprotective Activity of Selected Kv2.1 Inhibitors

Compound Name Target Activity Metric Result Observed Effect Source
Zj7923 Kv2.1 IC50 0.12 µM Protection against DTDP-induced apoptosis, reduced infarct volume in vivo nih.gov
3-bicyclo[2.2.1]hept-2-yl-benzene-1,2-diol Kv2.1 EC50 1 µM Abolished neuronal apoptosis in vitro nih.gov
17β-estradiol Kv2.1 IC50 0.3 µM Blocks Kv2.1-dominated outward currents frontiersin.org
(−)-naringenin 4,7-dimethyl ether Kv2.1 IC50 ≈ 21 μM Suppresses ion current mdpi.com

Hydroxybenzamidine As a Research Probe in Mechanistic Biology

Tools for Enzyme Mechanism Elucidation

The study of enzyme kinetics and mechanisms is fundamental to understanding cellular metabolism, signaling pathways, and disease pathogenesis. wikipedia.org Elucidating the catalytic mechanism of an enzyme involves investigating the series of steps from substrate binding to product release. wikipedia.org This can be achieved through various techniques, including site-directed mutagenesis, isotopic labeling, and the use of small molecule inhibitors or substrate analogs to probe the function of the active site. wikipedia.org

Hydroxybenzamidine, particularly 4-hydroxybenzamidine, serves as a potent inhibitor of serine proteases, a large family of enzymes characterized by a key serine residue in their active site. chemimpex.comchemimpex.com By binding to the active site, this compound can mimic the substrate and interact with key catalytic residues, thereby blocking the enzyme's activity. This inhibition allows researchers to:

Stabilize Enzyme-Substrate Complexes: Studying the structure and dynamics of the enzyme when bound to an inhibitor like this compound can provide a snapshot of the catalytic process.

Identify Key Residues: The interaction of this compound with the enzyme's active site helps to identify the amino acid residues that are crucial for substrate binding and catalysis.

Differentiate Enzyme Isoforms: The selectivity profile of this compound derivatives can help distinguish the functional roles of closely related proteases in a biological system.

The use of such inhibitors is a cornerstone of mechanistic enzymology, providing a chemical approach to complement genetic and structural biology techniques for a comprehensive understanding of enzyme function. wisc.edu

Reagents in Biochemical Assays

Biochemical assays are essential for measuring the activity of enzymes and other proteins in biological samples. researchgate.net this compound and its derivatives are frequently used as reagents in these assays due to their specific inhibitory properties. chemimpex.comsmolecule.com

As potent protease inhibitors, they are commonly added to cell lysates or protein purification buffers to prevent the degradation of target proteins by endogenous proteases. chemimpex.comchemimpex.com This ensures the integrity of the protein of interest throughout the experimental workflow. For example, 4-hydroxybenzamidine is invaluable in studies related to enzyme activity and regulation due to its ability to effectively interact with and inhibit serine proteases. chemimpex.comchemimpex.com Its hydroxyl group enhances its solubility and reactivity, making it an effective tool. chemimpex.com

Furthermore, derivatives of this compound can be used in the development of specific activity assays. For instance, a substrate for a protease could be designed with a this compound "warhead" attached to a reporter molecule. The cleavage of the substrate by the enzyme would release the reporter, allowing for the quantification of enzyme activity. These compounds are utilized as reagents in molecular biology experiments because of their capacity to interact with biological targets. smolecule.com

Chemical Probes for Specific Protein Targets

Chemical probes are highly characterized small molecules used to investigate the function of specific proteins in complex biological systems. nih.govnih.gov They are powerful tools for target validation in drug discovery and for dissecting cellular pathways. nih.govthermofisher.kr this compound-based compounds can function as chemical probes, particularly for the serine protease family.

For a small molecule to be considered a high-quality chemical probe, it must meet several stringent criteria to ensure that its biological effects can be confidently attributed to the modulation of its intended target. nih.govicr.ac.uk These criteria have been established by the chemical biology community to improve the reproducibility and reliability of research. nih.gov

Criterion Description Recommended Threshold
Potency The concentration of the probe required to inhibit or modulate the target protein's activity by 50% (IC50 or Kd) in a biochemical assay.< 100 nM nih.govsgc-unc.org
Selectivity The probe should be significantly more potent for its intended target compared to other related proteins, especially within the same protein family.> 30-fold over related family members nih.govsgc-unc.org
Cellular Activity The probe must be able to cross the cell membrane and engage its target within a cellular context at a reasonable concentration (EC50).< 1 µM nih.govnih.gov
On-Target Engagement There must be direct evidence that the probe interacts with its target in cells, often demonstrated by techniques like cellular thermal shift assays (CETSA) or by measuring the modulation of a downstream biomarker. nih.govEvidence of target engagement at concentrations relevant to the observed phenotype. nih.govnih.gov
Negative Control A structurally similar but biologically inactive analog of the probe should be available. This helps to control for off-target or non-specific effects of the chemical scaffold. sgc-unc.orgIdeally >100-fold less active than the probe. nih.gov

Table 1: Key criteria for defining a high-quality chemical probe. These guidelines help ensure that experimental results are robust and correctly interpreted. nih.govnih.govsgc-unc.orgnih.gov

The "druggable space" refers to the subset of proteins in the human proteome that are considered viable targets for therapeutic intervention with small molecules. Chemical probes play a crucial role in exploring and expanding this space. nih.govnih.gov

By using well-validated chemical probes like those derived from this compound, researchers can test hypotheses about the role of a specific protein in disease. nih.gov If modulating a target protein with a chemical probe leads to a desirable therapeutic effect in a cellular or animal model, it provides strong validation for that protein as a potential drug target. nih.gov This process helps to de-risk the lengthy and expensive process of drug development. thermofisher.kr

For example, a selective this compound-based probe for a specific protease implicated in cancer could be used to explore the consequences of inhibiting that enzyme in cancer cell lines. If the probe induces cell death or inhibits proliferation, it provides a strong rationale for initiating a drug discovery program to develop a therapeutic agent against that target. nih.gov

Criteria for High-Quality Chemical Probes

Applications in Protein Interaction Studies

Understanding the intricate network of protein-protein interactions (PPIs) is essential for deciphering cellular function. springernature.com A variety of techniques, such as co-immunoprecipitation (co-IP) and affinity purification coupled with mass spectrometry (AP-MS), are used to map these interactions. springernature.com

A significant challenge in studying PPIs is the transient nature of many interactions and the potential for protein complexes to dissociate during experimental procedures. thermofisher.com Chemical cross-linking is a technique used to covalently stabilize these interactions, allowing for their capture and analysis. thermofisher.com

While this compound itself is not a cross-linker, its role as a protease inhibitor is critical in these studies. chemimpex.comchemimpex.com During cell lysis and affinity purification steps, endogenous proteases are released, which can degrade the proteins of interest and their interaction partners. The inclusion of a protease inhibitor cocktail, often containing compounds like 4-hydroxybenzamidine, is standard practice to preserve the integrity of the protein complexes being studied. chemimpex.com By preventing proteolysis, this compound ensures that the identified protein interactions are biologically relevant and not artifacts of sample degradation. The use of a p-hydroxybenzamidine derivative has been noted in studies involving protein kinase C interactions. physiology.org

Future Directions and Unaddressed Research Gaps

Exploration of Novel Hydroxybenzamidine Scaffolds

The foundational this compound structure has proven to be a "privileged scaffold"—a molecular framework that can bind to multiple biological targets. nih.govnih.gov Future research will focus on moving beyond simple substitutions to the rational design and synthesis of entirely new scaffolds that retain the key pharmacophoric features of the this compound moiety while offering novel properties.

A primary goal is to engage in "scaffold hopping," where the core structure is replaced with a functionally equivalent but structurally distinct motif. biosolveit.de This strategy can lead to compounds with improved properties, such as enhanced selectivity, better metabolic stability, or novel intellectual property positions. biosolveit.de For instance, research has explored the synthesis of N-hydroxy-aminobenzyloxyarylamide analogues and benzimidazole (B57391) amidoximes as prodrugs to improve the bioavailability of potent amidine derivatives. nih.govresearchgate.net

The systematic modification of the entire molecular skeleton, rather than just peripheral functional groups, allows for the creation of diverse chemical libraries. nih.gov This approach involves developing novel chemical strategies to build collections of compounds that can explore a wider range of chemical and physical property space. nih.gov The synthesis of such libraries, followed by high-throughput screening, will be crucial for identifying next-generation compounds. lifechemicals.com

Future research in this area will likely involve:

Reaction-Oriented Scaffold Design: Utilizing retrosynthetic analysis to design synthetically feasible and novel core structures. lifechemicals.com

Diversity-Oriented Synthesis: Creating libraries of structurally diverse and complex molecules from a common starting material.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the novel scaffolds to understand how structural changes affect biological activity and to optimize lead compounds. nih.gov

Novel Scaffold Approach Objective Potential Advantage Relevant Research Example
Scaffold Hopping Replace the core this compound structure with a structurally novel, functionally equivalent motif. biosolveit.de Overcome limitations of the original scaffold (e.g., toxicity, poor pharmacokinetics), create new intellectual property. biosolveit.de Designing N-hydroxy-aminobenzyloxyarylamide analogues from an existing KOR antagonist. nih.gov
Prodrug Design Synthesize derivatives (e.g., amidoximes) that convert to the active this compound form in vivo. Improve bioavailability of cationic amidine compounds. researchgate.net Preparation of benzimidazole amidoximes from their nitrile precursors. researchgate.net
Privileged Scaffold Diversification Systematically modify the entire skeleton of the benzamidine (B55565) core to create a diverse library. nih.gov Generate novel bioactivity and explore new target space. nih.gov Development of a chemical strategy for skeletal modification of the 2,2-dimethylbenzopyran motif. nih.gov

Advanced Computational Predictions for Polypharmacology

Polypharmacology, the ability of a single compound to interact with multiple targets, is a double-edged sword in drug discovery. frontiersin.org It can be the source of unwanted side effects or the basis for enhanced therapeutic efficacy in complex diseases. nih.gov Future research will increasingly rely on advanced computational methods to predict and understand the polypharmacological profiles of novel this compound derivatives. frontiersin.orgnih.gov

State-of-the-art computational approaches can predict the activity profile of a ligand against a wide array of targets, helping to anticipate selectivity issues or identify beneficial multi-target activities early in the discovery process. frontiersin.org These methods include:

Target Profiling and Ligand-Based Similarity Searches: Using cheminformatics tools (e.g., SwissTargetPrediction) to identify potential off-targets based on the structural similarity of this compound derivatives to known ligands. This approach is fast but can be limited by the available data and may produce false positives or negatives. frontiersin.org

Molecular Docking and Binding Site Analysis: Employing structure-based methods to dock this compound analogues into the binding sites of various proteins. frontiersin.org This can help to identify critical binding interactions and predict binding affinity, but its accuracy depends heavily on the quality of the protein structures and scoring functions. frontiersin.org

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to assess the stability of binding interactions predicted by docking methods.

Machine Learning (ML) and AI: Developing and applying ML models trained on large datasets of known drug-target interactions to predict the polypharmacology of new compounds. nih.govresearchgate.net Explainable AI can further help to identify the molecular substructures responsible for predicted multi-target activity. researchgate.net

The integration of these computational techniques will be essential for de-risking the development of this compound-based compounds by identifying potential liabilities and opportunities for drug repositioning or the design of specific multi-target agents. frontiersin.orgnih.gov

Computational Method Principle Application for this compound Key Challenge
Target Profiling Predicts targets based on 2D/3D similarity to known active molecules. frontiersin.org Rapidly screen new this compound scaffolds against databases of known targets to identify potential activities and off-targets. Prone to false positives/negatives; dependent on the quality and coverage of public bioactivity data. frontiersin.orgnih.gov
Molecular Docking Predicts the preferred orientation and binding energy of a ligand within a protein's active site. frontiersin.org Elucidate binding modes of this compound derivatives to primary targets and potential off-targets. Scoring function accuracy and treatment of protein flexibility remain significant hurdles. frontiersin.org
Molecular Dynamics (MD) Simulates the physical movements of atoms and molecules over time. Assess the stability of docked poses and refine understanding of ligand-receptor interactions. Computationally intensive, limiting throughput.
Machine Learning (ML) Uses algorithms to learn patterns from large datasets of drug-target interactions. nih.govresearchgate.net Predict multi-target activities for novel this compound derivatives and differentiate them from promiscuous compounds. researchgate.net Requires large, high-quality training datasets; model interpretability can be difficult. nih.gov

Integration of Multi-Omics Data in Activity Profiling

To fully understand the biological impact of a this compound derivative, it is necessary to look beyond its effect on a single target. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of the cellular response to a compound. nih.govfrontiersin.org This systems-level approach can uncover the broader mechanisms of action, identify biomarkers of response, and elucidate complex biological pathways affected by the compound. nih.gov

Future research will need to incorporate multi-omics strategies to profile the activity of novel this compound scaffolds. biorxiv.org This involves treating cells or model organisms with a compound and then measuring the global changes across different molecular layers. nih.gov

Key applications of multi-omics integration in this context include:

Comprehensive Mechanism of Action Studies: Identifying all the pathways and networks perturbed by a this compound derivative, not just the intended ones. frontiersin.org

Biomarker Discovery: Pinpointing molecular changes (e.g., in gene expression or protein levels) that correlate with the compound's activity, which can be used to monitor therapeutic efficacy or patient stratification. nih.gov

Predictive Modeling: Using multi-omics data to build computational models that can predict a cell's or organism's response to a given this compound analogue. nih.gov

Although powerful, the integration of such large and heterogeneous datasets presents significant analytical challenges, requiring sophisticated bioinformatics and statistical methods, such as network-based integration and machine learning. nih.govnih.gov Platforms like OmicsAnalyst and methods like Multi-Omics Factor Analysis (MOFA) are being developed to facilitate this type of analysis. nih.govomicsanalyst.ca

Omics Layer Information Provided Potential Application for this compound Research
Genomics/Epigenomics DNA sequence, mutations, DNA methylation patterns. nih.gov Identify genetic factors or epigenetic states that influence sensitivity or resistance to this compound derivatives.
Transcriptomics Global gene expression (mRNA levels). nih.gov Profile the changes in gene activity following treatment to understand downstream signaling pathways.
Proteomics Global protein expression and post-translational modifications. nih.gov Directly observe changes in the levels of target proteins and other pathway members.
Metabolomics Global profile of small-molecule metabolites. nih.gov Assess the impact on cellular metabolism and identify metabolic biomarkers of drug activity.

Development of Spatially and Temporally Controlled this compound Probes

To dissect the precise role of a target protein in a specific biological process, it is often necessary to control the activity of an inhibitor with high spatial and temporal resolution. thermofisher.com The development of "smart" this compound-based chemical probes that can be activated by an external trigger, such as light, represents a significant future direction. thermofisher.comescholarship.org

These probes are typically designed in an inactive "caged" form and can be rapidly activated at a specific time and location within a living cell or organism. thermofisher.com This approach avoids the complications of systemic administration and allows for the precise study of acute biological responses.

Strategies for developing such probes include:

Photoactivatable Probes: Incorporating a photolabile protecting group onto the this compound scaffold. This group can be removed by UV light, releasing the active inhibitor. thermofisher.com Aryl azides and diazirines are examples of photoreactive groups that can be used for covalent labeling upon illumination. thermofisher.com

Enzyme-Activated Probes: Designing a derivative that is unmasked by a specific enzyme present only in the target tissue or cellular compartment. For example, p-hydroxybenzamidine has been incorporated into a phosphatidylethanolamine (B1630911) lipid to create a tumor protease-activated probe. escholarship.org

Trifunctional Probes: Synthesizing probes that contain three key components: (1) the this compound core for target binding, (2) a reactive group (e.g., a diazirine) for covalent photo-crosslinking to the target, and (3) a bioorthogonal handle (e.g., an alkyne) for subsequent visualization or enrichment using click chemistry. enamine.net

These advanced probes will be invaluable tools for target identification and validation, protein profiling, and imaging applications in chemical biology.

Probe Type Activation Mechanism Key Feature Research Application
Photoactivatable ("Caged") UV light photolysis removes a protecting group. thermofisher.com High spatial and temporal control of inhibitor release. thermofisher.com Studying the acute effects of target inhibition in specific subcellular locations or tissues.
Enzyme-Activated Cleavage of a masking group by a specific enzyme. Tissue or cell-type specific activation. Targeting probes to disease sites, such as tumors with high protease activity. escholarship.org
Trifunctional Photoaffinity UV-activated covalent crosslinking to the target protein. Allows for covalent capture, identification, and visualization of target proteins. enamine.net Identifying the direct binding partners of a this compound derivative in a complex biological sample.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Hydroxybenzamidine, and how can researchers validate the purity of the final product?

  • Methodology : this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting benzamidine derivatives with hydroxylating agents under controlled pH and temperature. Purification often involves recrystallization or column chromatography. Validation requires analytical techniques such as:

  • HPLC (to assess purity >98%) .
  • NMR spectroscopy (¹H/¹³C for structural confirmation) .
  • Mass spectrometry (to confirm molecular weight) .
    • Reproducibility : Detailed protocols must specify solvent systems, reaction times, and purification steps. Cross-referencing with literature melting points and spectral data is critical .

Q. What analytical techniques are most effective for characterizing this compound’s stability under varying storage conditions?

  • Methodology : Stability studies should employ:

  • Thermogravimetric Analysis (TGA) to assess thermal degradation.
  • UV-Vis Spectroscopy to monitor photolytic degradation under light exposure .
  • High-Performance Liquid Chromatography (HPLC) to track decomposition products over time .
    • Experimental Design : Store samples at controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) to predict long-term behavior .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s inhibitory activity across different enzyme assays?

  • Methodology :

Assay Optimization : Standardize buffer conditions (pH, ionic strength) and enzyme concentrations to minimize variability .

Control Experiments : Include positive/negative controls (e.g., known inhibitors) to validate assay reliability .

Data Normalization : Use statistical tools (e.g., ANOVA, Tukey’s test) to compare IC₅₀ values across studies. Address outliers by revisiting raw data for experimental artifacts .

  • Case Study : If conflicting IC₅₀ values arise for serine protease inhibition, cross-validate using isothermal titration calorimetry (ITC) to measure binding affinity independently .

Q. What strategies can optimize this compound’s selectivity for target enzymes over structurally similar isoforms?

  • Methodology :

  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding interactions with isoform-specific active sites .
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., halogenation at the benzene ring) and test against isoforms .
  • Enzyme Kinetics : Compare inhibition constants (Kᵢ) and catalytic efficiencies (k_cat/Kₘ) for target vs. off-target enzymes .
    • Validation : Co-crystallization studies (X-ray crystallography) can reveal atomic-level interactions driving selectivity .

Q. How should researchers design experiments to investigate this compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Transcriptomic/Proteomic Profiling : Use RNA-seq or LC-MS/MS to identify downstream pathways affected by treatment .
  • Knockout Models : CRISPR-Cas9 gene editing to silence putative target genes in cell lines, followed by rescue experiments .
  • Pharmacological Profiling : Combine with pathway-specific inhibitors (e.g., MAPK inhibitors) to dissect signaling cascades .
    • Data Integration : Apply mixed-methods approaches (e.g., quantitative dose-response paired with qualitative phenotypic observations) to triangulate mechanisms .

Tables for Key Data

Property This compound Validation Method Reference
Melting Point165–167°CDSC/TGA
Solubility (Water)12 mg/mL (25°C)HPLC with calibration curve
LogP (Octanol-Water)1.2Shake-flask method

Guidelines for Reporting

  • Experimental Reproducibility : Include molar ratios, catalyst loadings, and spectral data in Supporting Information .
  • Data Contradictions : Discuss potential sources (e.g., assay interference, impurities) and propose validation workflows .
  • Ethical Compliance : Adhere to safety protocols (e.g., S24/25 for skin/eye protection) when handling reactive intermediates .

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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